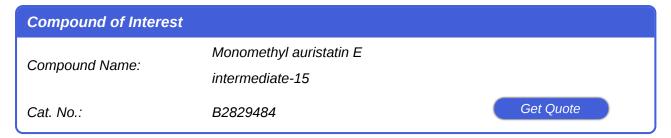


An In-depth Technical Guide to Monomethyl Auristatin E Intermediate-15

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Monomethyl Auristatin E (MMAE) Intermediate-15, a key building block in the synthesis of the potent anti-cancer agent MMAE. This document details its chemical structure, synthesis protocols, and its role in the broader MMAE synthesis pathway, supported by quantitative data and workflow visualizations.

Introduction to Monomethyl Auristatin E (MMAE) and its Intermediates

Monomethyl auristatin E (MMAE) is a synthetic antineoplastic agent. Due to its high cytotoxicity, it is a critical component, or "payload," in antibody-drug conjugates (ADCs), where it is linked to a monoclonal antibody that directs it to cancer cells.[1] This targeted delivery approach minimizes systemic exposure and enhances the therapeutic window.[1] MMAE is a synthetic analogue of the natural product dolastatin 10.[1] The total synthesis of MMAE is a complex, multi-step process that involves the sequential coupling of several unique amino acid and peptide fragments.[1] The synthesis relies on the preparation of key intermediates to construct the final pentapeptide-like structure.[1]

Chemical Identity of Monomethyl Auristatin E Intermediate-15



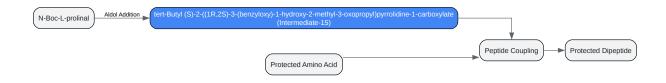
Monomethyl auristatin E intermediate-15 is chemically identified as tert-Butyl (S)-2- ((1R,2S)-3-(benzyloxy)-1-hydroxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate. Its chemical properties are summarized in the table below.

Property	Value	
CAS Number	173653-47-9[2]	
Molecular Formula	C20H29NO5[2]	
Molecular Weight	363.45 g/mol	
Appearance	Not specified in available literature	

Role in the Synthetic Pathway of MMAE

MMAE Intermediate-15 serves as a crucial building block in the convergent synthesis of MMAE. A convergent synthesis strategy involves the separate synthesis of different fragments of the molecule, which are then coupled together in the later stages. This approach is often more efficient for complex molecules like MMAE.

The following diagram illustrates a logical workflow for the synthesis of a dipeptide fragment of MMAE, highlighting the position of Intermediate-15.



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Figure 1: Logical workflow for the formation of a dipeptide fragment involving MMAE Intermediate-15.

Experimental Protocols



While specific, detailed experimental protocols for the synthesis of **Monomethyl Auristatin E**Intermediate-15 are not extensively available in publicly accessible literature, a general procedure can be inferred from standard organic synthesis techniques for similar structures. The synthesis would likely involve an aldol reaction between a protected proline derivative and a protected propionate derivative.

General Synthetic Approach:

- Starting Materials: N-Boc-L-prolinal and a suitable benzyloxy-protected propionate enolate.
- Reaction Type: A stereoselective aldol addition reaction.
- Reaction Conditions: The reaction would be carried out under anhydrous conditions at low temperatures (e.g., -78 °C) in an appropriate aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), would be used to generate the enolate of the propionate ester.
- Work-up and Purification: The reaction would be quenched with a proton source, followed by an aqueous work-up to remove inorganic byproducts. The crude product would then be purified using column chromatography on silica gel to isolate the desired Intermediate-15.

Subsequent Peptide Coupling:

Following its synthesis and purification, Intermediate-15 would be used in a peptide coupling reaction. The hydroxyl group would first need to be protected, and then the tert-butyl ester would be deprotected to reveal the carboxylic acid. This acid would then be activated using a standard peptide coupling reagent (e.g., HATU, HOBt/EDC) and reacted with the amino group of the next amino acid in the MMAE sequence.

Quantitative Data

Quantitative data for the synthesis of MMAE Intermediate-15 is not readily available in the public domain. For a specific synthesis, this data would be generated through in-process controls and final product analysis. Key quantitative parameters would include:



Parameter	Method of Determination	Typical Expected Value
Yield	Gravimetric analysis after purification	Highly dependent on reaction scale and optimization
Purity	High-Performance Liquid Chromatography (HPLC)	>95% for use in subsequent steps
Identity Confirmation	Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy	MS: [M+H]+ or [M+Na]+ corresponding to the molecular weight. NMR: Proton and Carbon spectra consistent with the structure.

Conclusion

Monomethyl Auristatin E Intermediate-15 is a vital precursor in the chemical synthesis of MMAE. Its stereochemically defined structure provides a key building block for the construction of the final, highly potent cytotoxic agent. While detailed, publicly available protocols for its synthesis are scarce, its preparation can be achieved through established synthetic methodologies. The successful synthesis and purification of this intermediate are critical for the overall efficiency and quality of the final MMAE product used in the development of antibodydrug conjugates for targeted cancer therapy.

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